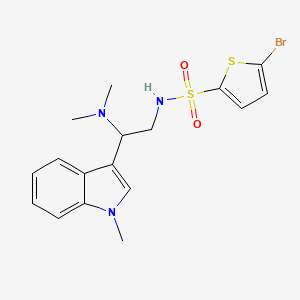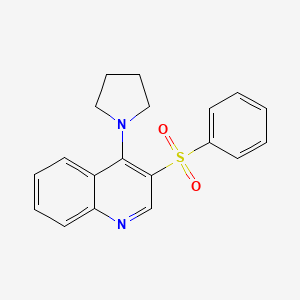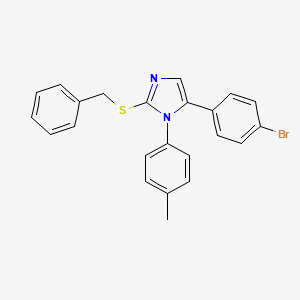![molecular formula C25H20N2OS B2803072 1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol CAS No. 318959-35-2](/img/structure/B2803072.png)
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol is a fascinating chemical compound known for its unique structure and versatile applications. This compound features a complex arrangement of methyl, phenyl, and sulfanyl groups attached to a pyrazol ring, resulting in distinct chemical properties that make it valuable in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol typically involves multi-step reactions starting from commercially available reagents. The general steps include:
Formation of the pyrazol ring via a cyclization reaction using hydrazine derivatives and α,β-unsaturated ketones.
Introduction of the phenylsulfanyl group through nucleophilic substitution reactions, often utilizing thiophenols and appropriate bases.
Attachment of the methyl group to the pyrazol ring using alkylation agents under controlled conditions.
Addition of the phenyl and propynyl groups through sequential substitution and addition reactions.
Industrial Production Methods
Industrial production may involve optimized versions of these steps, focusing on yield improvement, cost-effectiveness, and environmental considerations. Catalysts, automated reactors, and continuous flow processes could be utilized to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol undergoes various types of chemical reactions, such as:
Oxidation: : The phenylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: : Reduction of the pyrazol ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the phenyl groups, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: m-chloroperoxybenzoic acid, 0°C to room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature to 50°C.
Substitution: Bromine, iron tribromide catalyst, reflux conditions.
Major Products Formed
The major products formed depend on the specific reactions, such as sulfoxides from oxidation, hydrogenated pyrazol derivatives from reduction, and halogenated phenyl derivatives from substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound's unique structure makes it a subject of interest for studying reaction mechanisms, developing new synthetic methodologies, and exploring structure-activity relationships.
Biology
In biology, derivatives of this compound have been investigated for their potential as enzyme inhibitors, fluorescent probes, and bioactive molecules.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In industrial applications, the compound and its derivatives may serve as intermediates in the synthesis of advanced materials, dyes, and polymers.
Wirkmechanismus
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound's binding affinity to these targets and subsequent modulation of biological pathways determine its effects. For example, its interaction with enzyme active sites can inhibit enzymatic activity, leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-one: : A compound with a carbonyl group instead of a hydroxyl group.
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propen-1-ol: : A compound with an unsaturated propyl group.
Uniqueness
The presence of both hydroxyl and propynyl groups in 1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol provides a unique combination of reactivity and potential biological activity, setting it apart from similar compounds.
Hope this deep dive into the world of this compound keeps you thoroughly engaged!
Eigenschaften
IUPAC Name |
1-(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)-3-phenylprop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2OS/c1-27-25(29-21-15-9-4-10-16-21)23(24(26-27)20-13-7-3-8-14-20)22(28)18-17-19-11-5-2-6-12-19/h2-16,22,28H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXJAJAOFFFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(C#CC3=CC=CC=C3)O)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S,3R)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxolane-3-carboxylic acid](/img/new.no-structure.jpg)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802990.png)
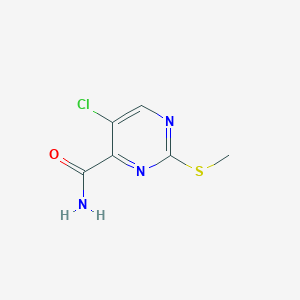
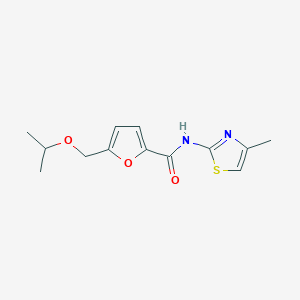
![N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrochloride](/img/structure/B2802998.png)
![(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B2802999.png)
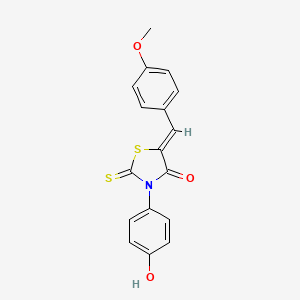
![N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide](/img/structure/B2803002.png)
methanone](/img/structure/B2803006.png)

![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2803008.png)
